N-(3-chlorobenzyl)-2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide

Description

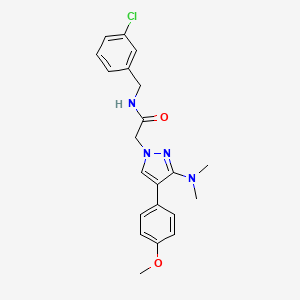

Structure and Key Features: The compound N-(3-chlorobenzyl)-2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide features a pyrazole core substituted at the 3-position with a dimethylamino group (-N(CH₃)₂) and at the 4-position with a 4-methoxyphenyl ring. The acetamide moiety is linked to a 3-chlorobenzyl group, distinguishing it from analogs with alternative aromatic or alkyl substituents.

Pyrazole Core Formation: Cyclocondensation of hydrazines with diketones or via [3+2] cycloaddition.

Acetamide Coupling: Activation of the carboxylic acid intermediate (e.g., using EDCI/HOBt in DMF) followed by reaction with 3-chlorobenzylamine .

Purification: Recrystallization or preparative chromatography, as seen in (yields ~60–70%) .

Potential Applications: Pyrazole-acetamides are frequently explored for biological activities, including kinase inhibition () and antimicrobial effects (). The dimethylamino group may enhance solubility, while the 3-chlorobenzyl moiety could improve target binding via hydrophobic interactions.

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2/c1-25(2)21-19(16-7-9-18(28-3)10-8-16)13-26(24-21)14-20(27)23-12-15-5-4-6-17(22)11-15/h4-11,13H,12,14H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDMMNHUNRLMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC)CC(=O)NCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorobenzyl)-2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be dissected into several functional components:

- Chlorobenzyl group : Provides hydrophobic interactions.

- Dimethylamino group : Potentially enhances solubility and biological activity.

- Pyrazole ring : Known for various biological activities, including anti-inflammatory and analgesic properties.

- Methoxyphenyl group : May contribute to antioxidant activity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy group is often associated with enhanced radical scavenging activity.

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Radical scavenging |

| Similar Pyrazole Derivative | 25 | Metal chelation |

| Flavonoid Compound | 15 | Hydrogen donation |

2. Anti-inflammatory Effects

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound may act by blocking COX-1 and COX-2 pathways, reducing prostaglandin synthesis.

Case Study : A study involving a similar pyrazole derivative demonstrated a significant reduction in inflammatory markers in animal models, suggesting that this compound may exhibit comparable effects.

3. Analgesic Properties

The analgesic potential of this compound is hypothesized to stem from its ability to modulate pain pathways through COX inhibition and possibly by interacting with central nervous system receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of COX enzymes leads to decreased production of inflammatory mediators.

- Receptor Interaction : Potential interaction with pain receptors, contributing to analgesic effects.

- Radical Scavenging : The methoxy group enhances the compound's ability to neutralize free radicals.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibition of cell proliferation in cancer cell lines, indicating potential anticancer properties.

In Vivo Studies

Animal models have demonstrated that administration of the compound leads to reduced inflammation and pain response, supporting its therapeutic potential.

Comparison with Similar Compounds

Key Observations:

Nitro groups () introduce strong electron-withdrawing effects, which may reduce metabolic stability compared to electron-donating methoxy or dimethylamino groups .

Spectral and Physical Properties: Analogs with chlorophenyl and methyl groups () show distinct NMR shifts (e.g., δ 2.66 ppm for methyl protons) and melting points (~130–180°C), suggesting the target compound may exhibit similar thermal stability . The dimethylamino group in the target compound could downfield-shift adjacent protons in $ ^1H $-NMR, as seen in derivatives .

Biological Implications: Cyanopyrazole derivatives () are associated with insecticidal activity, while amino-substituted pyrazoles () may favor hydrogen bonding in target binding . The target’s dimethylamino group could mimic natural ligands in kinase inhibition (e.g., CDK5/p25 inhibitors in ) by interacting with ATP-binding pockets .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-chlorobenzyl)-2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves stepwise protocols, such as:

- Acetylation : Use acetic anhydride or acetyl chloride under inert atmospheres (e.g., nitrogen) to minimize side reactions .

- Pyrazole Ring Formation : Control temperature (e.g., 60–80°C) and pH (neutral to slightly acidic) during cyclization to stabilize intermediates .

- Purification : Employ column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate/hexane) to isolate the target compound .

- Key Parameters : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) to maximize yield .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethylamino group at pyrazole C3, methoxyphenyl at C4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ at m/z ~450) and detects impurities .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding with acetamide) .

Q. How should researchers design preliminary biological activity screens for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known affinity for pyrazole-acetamide hybrids (e.g., kinases, GPCRs) .

- Assay Types :

- In vitro : Enzyme inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Cell-based : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .

- Controls : Include structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-(quinazolin-4-one)acetamide) to benchmark activity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity and identify false positives .

- Metabolite Profiling : Use LC-MS/MS to detect active metabolites that may contribute to off-target effects .

- Pathway Analysis : Apply transcriptomics (RNA-seq) to map downstream signaling pathways (e.g., apoptosis, inflammation) in treated cell lines .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR) and prioritize substituents (e.g., chloro vs. methoxy groups) .

- QSAR Modeling : Train machine learning models (e.g., Random Forest) on datasets of pyrazole-acetamide derivatives to predict bioactivity .

- ADMET Prediction : Employ SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. How can researchers address stability issues during long-term storage of this compound?

- Methodological Answer :

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .

- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under argon to prevent oxidation .

Q. What strategies are recommended for elucidating the role of the 4-methoxyphenyl group in modulating biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.